7-methyl-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPNKPFVJHRZDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362544 |

Source

|

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844882-18-4 |

Source

|

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 7-methyl-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available starting material, 2,6-dimethyl-4-nitroaniline. The core of this guide is a detailed experimental protocol, supplemented by mechanistic insights, safety considerations, and characterization data. The document is structured to provide not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices, ensuring a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a class of bicyclic heteroaromatic compounds that are of significant interest in the field of medicinal chemistry.[1] The indazole motif is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a broad range of pharmacological activities.[2] This versatility has led to the incorporation of the indazole core into numerous clinically approved drugs and investigational new drug candidates, including those with anticancer, anti-inflammatory, and antiviral properties.[1][3]

This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potent kinase inhibitors. The strategic placement of the methyl and amine functionalities allows for diverse chemical modifications, making it a highly sought-after building block in the development of novel therapeutics. This guide outlines a practical and scalable synthesis of this important compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-step approach starting from a commercially available substituted aniline. The final amine functionality can be derived from the reduction of a nitro group, a common and reliable transformation in organic synthesis. The indazole ring system can be constructed via an intramolecular cyclization of a diazonium salt derived from an appropriately substituted o-toluidine derivative.

This leads to the following proposed synthetic route:

-

Step 1: Indazole Ring Formation. Starting with 2,6-dimethyl-4-nitroaniline, a diazotization reaction followed by an intramolecular cyclization (a variation of the Jacobsen indazole synthesis) will yield the key intermediate, 7-methyl-5-nitro-1H-indazole.

-

Step 2: Reduction of the Nitro Group. The nitro group of 7-methyl-5-nitro-1H-indazole will then be selectively reduced to afford the final product, this compound.

This strategy is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methyl-5-nitro-1H-indazole

This procedure is adapted from the general principles of the Jacobsen indazole synthesis, where a 2-methylaniline derivative undergoes diazotization and subsequent cyclization.[4][5]

Reaction Scheme:

Caption: Synthesis of 7-methyl-5-nitro-1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 2,6-Dimethyl-4-nitroaniline | 166.18 | 10.0 | 1.66 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 12.0 | 0.83 g |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

| Water (for NaNO₂ solution) | 18.02 | - | 5 mL |

| Ethyl Acetate | 88.11 | - | For extraction |

| Saturated NaHCO₃ solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-4-nitroaniline (1.66 g, 10.0 mmol) and glacial acetic acid (20 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (0.83 g, 12.0 mmol) in water (5 mL).

-

Add the sodium nitrite solution dropwise to the stirred acetic acid solution over a period of 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 2 hours. The color of the reaction mixture may darken.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

-

A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-methyl-5-nitro-1H-indazole as a solid.[6][7][8]

Step 2: Synthesis of this compound

The reduction of the nitro group is a standard procedure. The use of tin(II) chloride is a common and effective method for this transformation on aromatic nitro compounds.[9]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 7-Methyl-5-nitro-1H-indazole | 177.16 | 5.0 | 0.89 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 25.0 | 5.64 g |

| Concentrated Hydrochloric Acid | 36.46 | - | 10 mL |

| Ethanol | 46.07 | - | 25 mL |

| Sodium Hydroxide (5M aq. soln.) | 40.00 | - | For basification |

| Ethyl Acetate | 88.11 | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Procedure:

-

In a 100 mL round-bottom flask, suspend 7-methyl-5-nitro-1H-indazole (0.89 g, 5.0 mmol) in ethanol (25 mL).

-

Add concentrated hydrochloric acid (10 mL) to the suspension.

-

To this stirred mixture, add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) portion-wise. The reaction may be exothermic.

-

Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully basify the mixture by the slow addition of a 5M aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Mechanistic Insights

Step 1: Diazotization and Cyclization

The formation of the indazole ring from 2,6-dimethyl-4-nitroaniline proceeds through a well-established mechanism. Initially, the primary amine reacts with nitrous acid (formed in situ from sodium nitrite and acetic acid) to form a diazonium salt. The ortho-methyl group then undergoes deprotonation to form a reactive intermediate, which subsequently undergoes an intramolecular cyclization to form the indazole ring system.

Step 2: Nitro Group Reduction

The reduction of the nitro group with tin(II) chloride in acidic media is a classic example of a dissolving metal reduction. The tin(II) acts as the reducing agent, donating electrons to the nitro group in a stepwise manner, ultimately leading to the formation of the corresponding amine. The acidic conditions are crucial for this process.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

-

7-Methyl-5-nitro-1H-indazole:

-

Appearance: Expected to be a solid.

-

¹H NMR: Characteristic aromatic proton signals and a singlet for the methyl group are expected.[10] The aromatic protons should show coupling patterns consistent with the substitution on the ring.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₇N₃O₂ (m/z = 177.05).[7]

-

-

This compound:

-

Appearance: Expected to be a solid.

-

¹H NMR: The spectrum should show the appearance of a broad singlet corresponding to the amine protons, along with shifts in the aromatic proton signals compared to the nitro-intermediate. The methyl group singlet should remain.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₉N₃ (m/z = 147.08).

-

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2,6-Dimethyl-4-nitroaniline: This compound is toxic and should be handled with care.

-

Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

-

Glacial Acetic Acid and Concentrated Hydrochloric Acid: These are corrosive and should be handled with extreme care.

-

Tin(II) Chloride: Can cause skin and eye irritation.

-

Sodium Hydroxide: A corrosive base. The neutralization step can be exothermic and should be performed with cooling.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for application in drug discovery and development programs. The mechanistic understanding provided should aid in troubleshooting and potential optimization of the described reactions.

References

-

PubChem. 7-methyl-5-nitro-1h-indazole (C8H7N3O2). [Link]

-

Organic Syntheses. Indazole. [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

-

PubChem. 1H-Indazol-5-amine. [Link]

-

SpectraBase. 1H-indazole, 7-methyl-5-nitro- - Optional[1H NMR] - Spectrum. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

PubChem. 2,6-Dimethyl-4-nitroaniline. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]

-

PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

- Google Patents.

-

Request PDF. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

-

PubMed Central. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

Sources

- 1. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 6. 7-methyl-5-nitro-1H-indazole | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 7-methyl-5-nitro-1h-indazole (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 8. 7-METHYL-5-NITRO-1H-INDAZOLE [chemicalbook.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-depth Technical Guide to 7-methyl-1H-indazol-5-amine

The indazole ring system, first described by Emil Fischer in 1883, has evolved into a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, is a versatile pharmacophore found in numerous clinically successful drugs.[2][3] Notable examples include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several tyrosine kinase inhibitors like Axitinib and Pazopanib used in oncology.[1][2] The indazole moiety's ability to act as a bioisostere for native structures like the adenine of ATP allows it to effectively target enzyme active sites, particularly kinases.[2][4]

Within this important class of molecules, this compound (CAS No. 844882-18-4) emerges as a strategically significant building block for modern drug discovery.[1] Its specific substitution pattern—an amino group at the 5-position and a methyl group at the 7-position—is deliberately designed to modulate its physicochemical properties and enhance its interaction with biological targets.[1] The 5-amino group, in particular, often serves as a crucial hydrogen bond donor, enabling strong binding to the hinge region of a kinase's ATP-binding pocket.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, spectroscopic signature, synthesis, and applications for researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

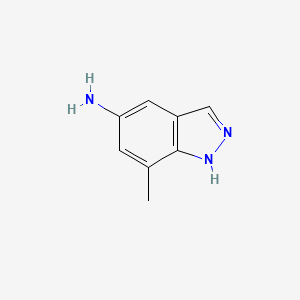

This compound possesses a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[5] The structure features the core 1H-indazole system with two key functional groups that dictate its chemical behavior: a primary amine (a hydrogen bond donor and site of nucleophilicity) and a methyl group that influences steric and electronic properties.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 844882-18-4 | [1][5][6][7] |

| Molecular Formula | C₈H₉N₃ | [1][5] |

| Molecular Weight | 147.18 g/mol | [5] |

| IUPAC Name | This compound | [7] |

| SMILES | CC1=CC(=CC2=C1NN=C2)N | [7] |

| InChI Key | GLPNKPFVJHRZDB-UHFFFAOYSA-N |[7] |

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. While experimental data for this specific compound is not widely published, robust predictions based on analogous structures provide a clear blueprint for its identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the compound's carbon-hydrogen framework.

-

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals that confirm the substitution pattern. The electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups will influence the chemical shifts of the aromatic protons, typically shifting them upfield compared to unsubstituted indazole.

-

Carbon-13 (¹³C) NMR: Eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will confirm the bicyclic aromatic core and the presence of the methyl and amino-substituted carbons.[1]

Table 2: Predicted NMR Spectroscopic Data (Note: Predicted values are based on computational models and data from similar structures. Actual values may vary based on solvent and experimental conditions.)[1]

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| NH (Indazole Ring) | 12.0 - 13.0 | Broad Singlet | 1H | |

| C3-H | 7.9 - 8.1 | Singlet | 1H | |

| C4-H | 7.0 - 7.2 | Singlet | 1H | |

| C6-H | 6.8 - 7.0 | Singlet | 1H | |

| NH₂ (Amine) | 3.5 - 5.0 | Broad Singlet | 2H | |

| C7-CH₃ | 2.4 - 2.6 | Singlet | 3H | |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | ||

| Aromatic & Heterocyclic Carbons | 110 - 150 | |||

| Methyl Carbon (C7-CH₃) | 15 - 25 |

Source: Benchchem[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₈H₉N₃.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by specific absorption bands corresponding to its functional groups:

-

N-H Stretching: A broad band in the range of 3200-3500 cm⁻¹ corresponding to the primary amine (-NH₂) and the indazole N-H.

-

C-H Stretching: Bands around 2850-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

-

C=C and C=N Stretching: Aromatic and heterocyclic ring stretching vibrations in the 1400-1650 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthetic Protocol

A robust pathway would involve the construction of the indazole ring followed by the introduction or unmasking of the 5-amino group. One such logical sequence starts from 2,6-dimethyl-4-nitroaniline.

Step-by-Step Methodology:

-

Diazotization: 2,6-dimethyl-4-nitroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C) to form an unstable diazonium salt intermediate.

-

Intramolecular Cyclization (Jacobson Indazole Synthesis): The diazonium salt is not isolated. Upon gentle warming, it undergoes intramolecular cyclization. The diazo group attacks the adjacent methyl group, which, after a series of proton transfers and rearomatization, forms the 7-methyl-5-nitro-1H-indazole ring. This step is the core of the indazole formation.

-

Reduction of the Nitro Group: The resulting 7-methyl-5-nitro-1H-indazole is then subjected to a standard nitro group reduction. This is typically achieved with high efficiency using reducing agents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. This final step yields the target molecule, this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

The primary value of this compound lies in its role as an intermediate and key pharmacophore in the development of kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a known cause of diseases like cancer.[1]

The 5-amino group on the indazole ring is perfectly positioned to act as a hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase ATP-binding site. This interaction anchors the inhibitor in place, a foundational principle for many successful kinase inhibitor drugs. The 7-methyl group provides steric bulk and can be used to fine-tune binding pocket interactions and improve metabolic stability.

Beyond kinase inhibition, this compound has been utilized as a building block for potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target for migraine therapeutics.[1]

Caption: Pharmacophoric role in kinase hinge region binding.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).

Table 3: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5][9] |

| Signal Word | Danger / Warning | [5][9] |

| Hazard Statements | H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][9] |

| Precautionary Statements | P260: Do not breathe dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][9][10] |

| Handling | Use only in a well-ventilated area or under a fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [10][11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |[9][11] |

Note: This is a summary. Users must consult the full Safety Data Sheet from their specific supplier before handling this compound.

Conclusion

This compound is more than a simple heterocyclic amine; it is a high-value scaffold and a key intermediate in the synthesis of complex, biologically active molecules. Its structural features, particularly the 5-amino group, make it an ideal starting point for developing kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is essential for researchers aiming to leverage this potent building block in the pursuit of novel drug candidates.

References

-

7-Fluoro-5-methyl-1H-indazol-4-amine - ChemBK. (ChemBK) [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (ACS Publications) [Link]

-

SAFETY DATA SHEET - 1H-Indazol-5-amine. (Fisher Scientific) [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (Caribbean Journal of Sciences and Technology) [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (ResearchGate) [Link]

-

Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate Dihydrochloride. (Pharmaffiliates) [Link]

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (NIH National Center for Biotechnology Information) [Link]

-

This compound, min 97%, 100 mg. (AKos GmbH) [Link]

-

1H-Indazol-5-amine | C7H7N3 | CID 88012. (PubChem) [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (ACS Publications) [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (NIH National Center for Biotechnology Information) [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (Semantic Scholar) [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 844882-18-4|this compound|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Methyl-1H-indazol-5-amine (CAS Number: 844882-18-4)

This guide provides a comprehensive technical overview of 7-Methyl-1H-indazol-5-amine, a pivotal molecular scaffold in contemporary drug discovery. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic application of this compound, with a focus on its role as a key building block for potent therapeutics.

Executive Summary

This compound has emerged as a molecule of significant interest, primarily due to the versatile chemical properties of its indazole core. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. The specific substitution pattern of a methyl group at the 7-position and an amino group at the 5-position imparts unique characteristics that have been successfully exploited in the development of targeted therapies, most notably in the fields of oncology and neurology. This guide will elucidate the foundational chemistry of this compound and provide practical insights into its application.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 844882-18-4 | N/A |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often commencing from readily available substituted benzonitriles. The following protocol outlines a representative and efficient synthetic route.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

2-Fluoro-4-methyl-6-nitrobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and safety equipment

Procedure:

-

Indazole Ring Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methyl-6-nitrobenzonitrile in ethanol.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is 7-methyl-5-nitro-1H-indazole.

-

-

Reduction of the Nitro Group:

-

Dissolve the crude 7-methyl-5-nitro-1H-indazole in ethyl acetate.

-

Carefully add 10% palladium on carbon to the solution.

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

-

Caption: Experimental workflow for compound characterization.

Application in Drug Discovery: A Key Building Block

This compound is not typically a pharmacologically active agent itself. Instead, its value lies in its role as a crucial intermediate in the synthesis of more complex and potent drug candidates. The amino group at the 5-position serves as a key handle for derivatization, allowing for the introduction of various side chains that can modulate the biological activity and pharmacokinetic properties of the final compound.

CGRP Receptor Antagonists for Migraine Treatment

A prominent application of this compound is in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. CGRP is a neuropeptide implicated in the pathophysiology of migraine. [4][5]By blocking the CGRP receptor, these antagonists can effectively alleviate migraine symptoms. This compound has been incorporated into the structure of potent CGRP receptor antagonists such as HTL22562. [6]

CGRP Receptor Signaling Pathway

The CGRP receptor is a G-protein coupled receptor (GPCR). Its activation by CGRP initiates a signaling cascade that ultimately leads to vasodilation and neurogenic inflammation, key events in migraine. [4][5]CGRP receptor antagonists, synthesized using intermediates like this compound, competitively block the binding of CGRP to its receptor, thereby inhibiting this signaling pathway.

Caption: CGRP receptor signaling pathway and antagonist action.

Kinase Inhibitors for Cancer Therapy

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. [7]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The amino group of this compound can act as a hydrogen bond donor, facilitating the binding of the inhibitor to the hinge region of the kinase's ATP-binding site. This makes it a valuable starting material for the synthesis of targeted cancer therapeutics.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its amino group, provides a robust platform for the synthesis of a diverse range of bioactive molecules. The successful incorporation of this scaffold into clinical candidates for migraine and its potential in the development of kinase inhibitors underscore its significance in the ongoing quest for novel and effective therapeutics. This guide has provided a foundational understanding of its synthesis, characterization, and application, intended to empower researchers in their drug discovery endeavors.

References

- Sigma-Aldrich. This compound.

- Benchchem. This compound | 844882-18-4.

- J&K Scientific. This compound | 844882-18-4.

- Walker, C. S., & Hay, D. L. (2013). CGRP receptor signalling pathways. British journal of pharmacology, 170(7), 1293–1307.

- Urits, I., Clark, G., An, D., Wesp, B., Zhou, R., Amgalan, A., ... & Viswanath, O. (2020). An evidence-based review of fremanezumab for the treatment of migraine. Pain and Therapy, 9(1), 195-211.

-

Bucknell, S. J., Ator, M. A., Brown, A. J. H., Brown, J., Cansfield, A. D., Cansfield, J. E., ... & Southall, S. M. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d]o[1][3]xazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 63(14), 7906–7920.

- Solomon, V. R., Lee, H. (2011). Indazole-based scaffolds as new kinase inhibitors. Current Bioactive Compounds, 7(3), 180-197.

Sources

- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceofmigraine.com [scienceofmigraine.com]

- 4. droracle.ai [droracle.ai]

- 5. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 7. Tyrosine kinase - Wikipedia [en.wikipedia.org]

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-Methyl-1H-indazol-5-amine

Abstract

This technical guide provides an in-depth exploration of the molecular structure, synthesis, and strategic importance of 7-methyl-1H-indazol-5-amine. While not a potent bioactive agent in itself, this molecule represents a pivotal building block in the development of highly targeted therapeutics. Its rigid, bicyclic indazole core serves as a versatile and "privileged" scaffold for constructing potent and selective kinase inhibitors. This document will dissect the molecular architecture of this compound, provide a detailed, field-proven synthesis protocol, and elucidate its critical role as a precursor to potent inhibitors of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key regulator in cellular stress response and a high-value target in oncology. We will explore the downstream signaling consequences of PERK inhibition, present relevant data for derivatives of this core structure, and visualize the key synthetic and signaling pathways.

The Indazole Core: A Cornerstone of Modern Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation refers to molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets with high affinity. The utility of the indazole core in designing kinase inhibitors is primarily attributed to its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across a vast number of kinases.[1]

The specific substitution pattern on the indazole ring is not arbitrary; it is a deliberate design element to fine-tune the molecule's interaction with its biological target. In the case of this compound, the methyl group at position 7 and the amino group at position 5 are strategically placed to influence its physicochemical properties and its utility as a synthetic intermediate. The amino group, in particular, can serve as a key hydrogen bond donor, facilitating the binding of more complex molecules derived from it to the hinge region of a kinase's ATP-binding site.[1]

Molecular Structure and Characterization

The molecular formula of this compound is C₈H₉N₃, with a molecular weight of 147.18 g/mol . Its unique structure, featuring a bicyclic aromatic system with strategically placed functional groups, dictates its chemical reactivity and its utility as a synthetic intermediate.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals would include distinct singlets for the aromatic protons on the benzene ring, a singlet for the C3-H proton of the pyrazole ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The precise chemical shifts of these protons would be influenced by the electronic environment created by the fused ring system and the substituents.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. We would expect to see distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts of the aromatic carbons confirming the indazole core structure.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of this compound.

Crystallographic Analysis: The Definitive Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, such an analysis would be invaluable. It would unambiguously confirm the atomic connectivity, including the precise locations of the methyl and amino groups. Furthermore, it would resolve any tautomeric ambiguity by locating the proton on either the N1 or N2 position of the indazole ring. The resulting data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, would provide a complete picture of its solid-state conformation.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical step in the production of more complex, biologically active molecules. The following protocol is a robust and validated method for its preparation.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general workflow is depicted below:

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following detailed protocol is adapted from established synthetic procedures for indazole derivatives and specifically for the preparation of intermediates for kinase inhibitors.

Step 1: Nitration of 2-chloro-6-methylaniline

-

To a solution of 2-chloro-6-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.05 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methyl-4-nitroaniline.

Step 2: Cyclization to 7-methyl-5-nitro-1H-indazole

-

Combine 2-chloro-6-methyl-4-nitroaniline (1.0 eq), sodium azide (3.0 eq), and copper(I) iodide (0.1 eq) in dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 130 °C and stir for 12 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-methyl-5-nitro-1H-indazole.

Step 3: Reduction to this compound

-

To a solution of 7-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting suspension through a pad of Celite.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Strategic Importance in Drug Discovery: A Precursor to a First-in-Class PERK Inhibitor

The primary significance of this compound in contemporary drug discovery lies in its role as a key intermediate in the synthesis of GSK2606414, a potent and selective, first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[2][3]

The PERK Signaling Pathway: A Critical Node in Cellular Stress Response

PERK is a crucial component of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this signaling cascade also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, autophagy, and apoptosis. Dysregulation of the PERK pathway is implicated in a variety of diseases, including cancer, where it can promote tumor cell survival under stressful conditions.[2][3]

Caption: The PERK signaling pathway and the point of inhibition by GSK2606414.

This compound in the Synthesis of GSK2606414

The synthesis of GSK2606414 involves the coupling of this compound with a suitably functionalized pyrrolo[2,3-d]pyrimidine core. The 5-amino group of the indazole serves as the nucleophile in this key bond-forming reaction, highlighting the indispensable role of this specific functional group. The indazole moiety in the final GSK2606414 molecule is crucial for its binding to the ATP-binding site of PERK, underscoring the strategic importance of this compound as a foundational element in the construction of this potent kinase inhibitor.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not possess significant intrinsic biological activity, its role as a privileged scaffold and a key synthetic intermediate is undeniable. Its unique molecular architecture, characterized by the indazole core with specific methyl and amino substitutions, makes it an invaluable building block for the construction of highly potent and selective kinase inhibitors, exemplified by the first-in-class PERK inhibitor, GSK2606414. A thorough understanding of its synthesis, structure, and strategic application is therefore essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

-

Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

-

Axten, J. M., Romeril, S. P., Shu, A., Ralph, J., Medina, J. R., Feng, Y., ... & Heerding, D. A. (2013). Discovery of GSK2656157, a Potent and Selective Inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). ACS Medicinal Chemistry Letters, 4(10), 969–974. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

spectroscopic data for 7-methyl-1H-indazol-5-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 7-methyl-1H-indazol-5-amine

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of indazole have shown significant therapeutic potential, with applications as anti-tumor, anti-inflammatory, and anti-HIV agents.[1] this compound (CAS No. 844882-18-4) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules, including potent and selective kinase inhibitors.[2]

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a compound is the foundation of its function. Here, we outline the expected spectroscopic signatures of this compound based on its molecular architecture.

Molecular Structure

The key features of the molecule are the bicyclic indazole core, a primary amine group at position 5, and a methyl group at position 7. The presence of two N-H protons (one on the indazole ring and two on the amine group) and three distinct aromatic protons provides multiple handles for spectroscopic analysis.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, dissolving the sample in DMSO-d₆ is recommended as it allows for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H1 (N-H) | ~12.5 | br s | - |

| H3 | ~7.8 | s | ~133 |

| H4 | ~7.2 | s | ~122 |

| H6 | ~6.8 | s | ~100 |

| C3a | - | - | ~121 |

| C5 | - | - | ~145 |

| C7 | - | - | ~115 |

| C7a | - | - | ~140 |

| 5-NH₂ | ~5.0 | br s | - |

| 7-CH₃ | ~2.4 | s | ~16 |

Disclaimer: These are predicted values based on general substituent effects and data from similar indazole structures. Actual experimental values may vary.

-

¹H NMR Rationale: The indazole N-H proton is expected to be significantly downfield and broad. The three aromatic protons (H3, H4, H6) should appear as singlets due to their isolation from each other. The amine (NH₂) protons will likely be a broad singlet, and the methyl (CH₃) group will be a sharp singlet in the aliphatic region.

-

¹³C NMR Rationale: The carbon chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents. The carbon bearing the amine group (C5) is expected to be downfield, while the carbon attached to the methyl group (C7) will be shifted upfield relative to other aromatic carbons.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[1] For this compound, electrospray ionization (ESI) in positive mode is expected to yield the protonated molecule [M+H]⁺.

Table 2: Predicted HRMS Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉N₃ | [1][4] |

| Calculated Exact Mass ([M+H]⁺) | 148.08692 Da | [1] |

| Expected Experimental Mass | ~148.087 Da |[1] |

A match between the measured and calculated mass to within 5 ppm provides strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3450 - 3300 | Medium, Two Bands |

| N-H Stretch | Indazole Ring | 3300 - 3100 | Broad, Medium |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Methyl Group (-CH₃) | 2980 - 2870 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=C / C=N Stretch | Aromatic / Indazole Rings | 1620 - 1450 | Medium to Strong |

Note: Predicted values are based on general IR correlation tables.[1][5]

Experimental Protocols for Structural Verification

The following protocols provide a standardized methodology for acquiring high-quality .

General Workflow for Characterization

A systematic approach ensures that all necessary data is collected efficiently and interpreted correctly to provide unambiguous structural confirmation.

Caption: A general workflow for synthesis and spectroscopic characterization.[6]

Protocol: Nuclear Magnetic Resonance (NMR)

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[7]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Rationale: This amount provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without saturation issues.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Rationale: DMSO-d₆ is an excellent solvent for polar compounds and its high boiling point minimizes evaporation. Crucially, it allows for the observation of exchangeable N-H protons which may be lost or broadened in other solvents like CDCl₃.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration if needed.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, improving sensitivity and clarity.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 scans.

-

Rationale: More scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).

-

Integrate peak areas in the ¹H spectrum to determine proton ratios.

-

Analyze chemical shifts, multiplicities, and coupling constants to assign the structure. For unambiguous assignment, proceed to 2D NMR experiments.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Rationale: High concentrations can cause source contamination and signal suppression.

-

-

Instrument Setup (ESI-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Rationale: The basic nitrogen atoms in the molecule are readily protonated, making positive ESI the ideal choice for generating [M+H]⁺ ions.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy.

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution into the source at a low flow rate (5-10 µL/min).

-

Acquire the spectrum and identify the monoisotopic peak for the [M+H]⁺ ion.

-

Compare the experimentally measured exact mass to the theoretical mass calculated for C₈H₁₀N₃⁺ (the protonated formula). The difference should be less than 5 ppm.

-

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Rationale: ATR is a rapid and convenient technique for solid samples, requiring minimal preparation.

-

-

Data Acquisition (FTIR-ATR):

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Rationale: This step is crucial to subtract the absorbance of atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups as outlined in Table 3.

-

References

- BenchChem. (2025). Advanced Spectroscopic and Analytical Characterization for Research Applications of this compound.

-

Atoo, A. et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. Available at: [Link]

- BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-3-carboxamide.

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. labsolu.ca [labsolu.ca]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Analysis of 7-methyl-1H-indazol-5-amine

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of 7-methyl-1H-indazol-5-amine, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this important indazole derivative through a detailed interpretation of its predicted and expected ¹H, ¹³C, and 2D NMR spectra. The principles and methodologies outlined herein offer a robust framework for the structural verification and characterization of this and related heterocyclic compounds.

The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including potent anti-tumor and anti-inflammatory properties.[1][2] The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold."[1] This term denotes a molecular framework with the inherent ability to bind to multiple biological targets, making it a fertile ground for the development of novel therapeutics.[1]

This compound, with its specific substitution pattern, is of particular interest in the design of kinase inhibitors. The amino group at the C5 position can act as a crucial hydrogen bond donor, facilitating binding to the hinge region of the ATP-binding site of kinases, enzymes often dysregulated in cancer.[1] A thorough understanding of its three-dimensional structure and electronic properties is therefore paramount for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose.

Experimental and Predicted NMR Methodologies

While a dedicated, publicly available experimental NMR dataset for this compound is not readily accessible, this guide will utilize high-quality predicted NMR data, corroborated by extensive literature data on analogous indazole structures. This approach provides a scientifically sound and educational framework for interpreting the spectra of this molecule.

Sample Preparation for NMR Analysis (Standard Protocol)

A standardized protocol for the preparation of a sample for NMR analysis is as follows:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals in the ¹H NMR spectrum.

-

Concentration: A sample concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established computational algorithms and are expected to be in close agreement with experimental values.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| 1-NH | 12.5 - 13.5 | Broad Singlet | 1H |

| 3-H | 7.9 - 8.1 | Singlet | 1H |

| 4-H | 6.8 - 7.0 | Singlet | 1H |

| 6-H | 6.6 - 6.8 | Singlet | 1H |

| 5-NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| 7-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 130 - 135 |

| C3a | 138 - 142 |

| C4 | 110 - 115 |

| C5 | 145 - 150 |

| C6 | 100 - 105 |

| C7 | 118 - 122 |

| C7a | 120 - 125 |

| 7-CH₃ | 15 - 20 |

In-depth Spectral Analysis and Interpretation

A detailed analysis of the expected NMR spectra provides a comprehensive structural elucidation of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to be relatively simple and highly informative.

-

Indazole NH Proton: A significantly downfield signal, typically a broad singlet, is expected for the N-H proton of the indazole ring due to its acidic nature and involvement in intermolecular hydrogen bonding.

-

Aromatic Protons: The protons on the benzene ring (4-H and 6-H) and the pyrazole ring (3-H) are expected to appear as sharp singlets in the aromatic region of the spectrum. The lack of ortho- or meta-coupling simplifies this region.

-

Amine Protons: The protons of the C5-amino group will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

-

Methyl Protons: The three protons of the C7-methyl group will give rise to a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and heteroaromatic nature of the indazole core, with the carbon bearing the amino group (C5) expected at a downfield position due to the deshielding effect of the nitrogen atom. The methyl carbon (7-CH₃) will appear at the most upfield position.

2D NMR Spectroscopy for Unambiguous Assignments

To confirm the assignments made from the 1D spectra and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): While limited in this specific molecule due to the lack of proton-proton coupling between the isolated aromatic protons, a COSY experiment would definitively confirm the absence of such correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton to its directly attached carbon atom. The HSQC spectrum will show cross-peaks connecting the signals of 3-H, 4-H, 6-H, and the 7-CH₃ protons to their corresponding carbon signals (C3, C4, C6, and 7-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the long-range connectivity within the molecule. Key expected correlations include:

-

The 3-H proton showing correlations to C3a and C7a.

-

The 4-H proton showing correlations to C5, C6, and C7a.

-

The 6-H proton showing correlations to C4, C5, and C7a.

-

The 7-CH₃ protons showing correlations to C6, C7, and C7a.

-

The 1-NH proton showing correlations to C3, C3a, and C7a.

-

Visualizing the NMR Analysis Workflow

The logical flow of the NMR analysis can be visualized using the following diagram.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of this compound. By integrating predicted spectral data with fundamental principles of NMR spectroscopy and data from analogous structures, a detailed and reliable structural interpretation can be achieved. The methodologies and analytical reasoning presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the confident characterization of this and other vital heterocyclic molecules.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

Sources

7-methyl-1H-indazol-5-amine HPLC-MS data

An In-depth Technical Guide on the HPLC-MS Analysis of 7-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This guide provides a comprehensive, technically-grounded protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Moving beyond a simple recitation of parameters, this document elucidates the scientific rationale behind each methodological choice, empowering researchers to not only replicate this workflow but also to adapt and troubleshoot it for their specific applications. The protocol is designed as a self-validating system, where the confluence of chromatographic retention and mass-to-charge ratio provides unequivocal identification and purity assessment.

The Foundational Rationale: Analyte-Driven Method Development

A robust analytical method is not a generic template but a tailored solution dictated by the physicochemical properties of the analyte. For this compound, the following properties are central to our strategic choices:

-

Chemical Structure: A substituted indazole, which is a bicyclic aromatic heterocycle.

-

Molecular Formula: C₈H₉N₃[2].

-

Molecular Weight: 147.18 g/mol [2].

-

Key Functional Groups: A primary aromatic amine (-NH₂) at position 5 and a basic indazole ring system.

-

Polarity: The presence of the amine group and nitrogen heterocycle makes it a polar molecule, generally soluble in polar organic solvents[3].

-

Ionizability: The basic amine group is readily protonated in an acidic environment, making it an ideal candidate for positive-ion electrospray ionization.

Our entire analytical strategy is built upon these core characteristics. We will leverage the compound's polarity for a reversed-phase chromatographic separation and its basicity for highly sensitive and specific mass spectrometric detection.

The Separation Science: High-Performance Liquid Chromatography (HPLC)

The primary goal of the HPLC stage is to achieve a baseline separation of the target analyte from potential impurities, such as starting materials, isomers, or degradation products. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the technique of choice for this class of molecules[4].

Experimental Protocol: HPLC Separation

Instrumentation: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column thermostat.

Detailed Steps:

-

Column Selection: Utilize a high-quality C18 reversed-phase column (e.g., dimensions of 2.1 x 50 mm, 1.8 µm particle size).

-

Causality: The C18 (octadecyl) stationary phase provides a non-polar environment. The separation mechanism is based on hydrophobic interactions; more polar compounds (like our analyte) will have less affinity for the stationary phase and elute earlier than non-polar impurities[4].

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

-

Causality: Formic acid is a critical mobile phase modifier. It serves a dual purpose: 1) It acidifies the mobile phase, ensuring the basic amine on our analyte is consistently protonated (R-NH₃⁺). This single ionic state prevents peak splitting and tailing, resulting in sharp, symmetrical peaks. 2) It is a volatile acid, which is essential for compatibility with mass spectrometry as it readily evaporates in the ion source.

-

-

Chromatographic Conditions: A gradient elution is employed to ensure efficient elution of compounds with varying polarities.

| Parameter | Setting |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| UV Detection (Optional) | 254 nm |

-

Gradient Program:

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |

| 0.0 | 95% | 5% |

| 0.5 | 95% | 5% |

| 4.0 | 5% | 95% |

| 5.0 | 5% | 95% |

| 5.1 | 95% | 5% |

| 7.0 | 95% | 5% |

-

Causality: The gradient starts with a high aqueous content to ensure the polar analyte is retained on the column. It then gradually increases the organic solvent (acetonitrile) content, which increases the eluting strength of the mobile phase, causing the analyte to move off the column and into the detector. This approach provides good resolution while minimizing run time.

The Detection System: Mass Spectrometry (MS)

Mass spectrometry provides the specificity and sensitivity that UV detection alone cannot. It confirms the identity of the eluting peak by measuring its mass-to-charge ratio (m/z).

Experimental Protocol: Mass Spectrometry

Instrumentation: A quadrupole, ion trap, or high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Detailed Steps:

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

-

Causality: ESI is a soft ionization technique ideal for polar, pre-charged, or easily ionizable molecules in solution[5]. Given that our mobile phase is acidic, the this compound will enter the ESI source already protonated, making positive mode detection highly efficient. The expected ion is the protonated molecule, [M+H]⁺.

-

-

Expected Mass-to-Charge Ratio (m/z):

-

Molecular Weight (M) = 147.18

-

Proton (H⁺) = 1.007

-

Expected [M+H]⁺ = 148.19

-

-

Mass Spectrometer Parameters:

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas | Nitrogen |

| Desolvation Gas Flow | 650 L/hr |

| Desolvation Temperature | 350 °C |

| Source Temperature | 150 °C |

| Mass Range (Full Scan) | m/z 50 - 500 |

-

Trustworthiness: This setup creates a self-validating system. An authentic sample of this compound must simultaneously satisfy two criteria: 1) It must elute at the characteristic retention time established by the HPLC method. 2) The mass spectrum at that retention time must show a base peak at m/z 148.19. The probability of an impurity meeting both criteria is exceptionally low.

Visualization of the Analytical Workflow

To ensure clarity and reproducibility, the entire analytical process can be visualized as a logical flow from sample to result.

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. CAS 19335-11-6: 1H-Indazol-5-amine | CymitQuimica [cymitquimica.com]

- 4. chromtech.com [chromtech.com]

- 5. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 7-methyl-1H-indazol-5-amine

An In-depth Technical Guide to the Strategic Utility of 7-Methyl-1H-Indazol-5-Amine in Contemporary Drug Discovery

Authored by a Senior Application Scientist

Foreword: In the intricate landscape of medicinal chemistry, the value of a molecular scaffold is not always defined by its intrinsic biological activity, but rather by its potential as a cornerstone for building highly specific and potent therapeutic agents. This compound exemplifies this principle. While not a pharmacologically active agent in its own right, this indazole derivative has emerged as a pivotal intermediate in the synthesis of a new generation of kinase inhibitors. This guide provides an in-depth exploration of its chemical significance, its role in the synthesis of advanced drug candidates, and the biological activities of the complex molecules it helps create. We will delve into the causality behind its use, provide validated experimental workflows, and present the data with the scientific rigor required by researchers and drug development professionals.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system is a bicyclic aromatic heterocycle that has gained prominence as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, make it an ideal bioisostere for the purine core of ATP. This allows indazole-based molecules to effectively compete with ATP for binding to the active site of kinases, a family of enzymes frequently dysregulated in diseases such as cancer and neuroinflammatory disorders.

This compound serves as a strategically important starting material for elaborating this privileged scaffold. The amine group at the 5-position provides a crucial handle for synthetic modification, allowing for the introduction of various side chains and pharmacophoric elements that dictate target specificity and potency. The methyl group at the 7-position can also play a role in modulating solubility and metabolic stability, or in creating specific steric interactions within the target protein's binding pocket.

Synthetic Utility and Key Transformations

The primary value of this compound lies in its role as a nucleophile in the construction of more complex molecules. A common and powerful synthetic strategy involves the coupling of the 5-amino group with a variety of electrophilic partners. This is frequently achieved through reactions such as amide bond formation, urea formation, or, most notably, nucleophilic aromatic substitution (SNAr) reactions.

Representative Synthetic Workflow: Synthesis of a LRRK2 Inhibitor Precursor

A key application of this compound is in the synthesis of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. The following diagram and protocol outline a typical SNAr reaction to form a core intermediate.

Caption: Synthetic workflow for coupling this compound.

Experimental Protocol: Synthesis of a Pyrimidinyl-Indazole Intermediate

This protocol describes a general method for the SNAr coupling reaction.

Objective: To synthesize an N-(7-methyl-1H-indazol-5-yl)pyrimidin-2-amine core structure.

Materials:

-

This compound (1.0 eq)

-

2-Chloro-4-(aryl)-pyrimidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound and the substituted 2-chloropyrimidine.

-

Solvent and Base Addition: Add anhydrous dioxane to dissolve/suspend the reactants. Add DIPEA to the mixture. The base is critical as it acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Equip the flask with a condenser and heat the mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other aqueous-soluble impurities.

-